1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
説明
The compound 1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic molecule belonging to the pyrazoloquinoline family. Its structure features a pyrazole ring fused to a quinoline core, with substituents at the 1-, 3-, and 8-positions: a 3-fluorophenyl group, a 4-fluorophenyl group, and a methyl group, respectively.
Synthetic routes for related pyrazolo[4,3-c]quinolines often start with halogenated quinoline precursors, such as 2,4-dichloroquinoline-3-carbonitrile, followed by nucleophilic substitutions and cyclization reactions to install the pyrazole ring and aryl substituents . The presence of fluorine atoms on both phenyl rings may enhance metabolic stability and binding affinity due to their electron-withdrawing effects and small atomic radius.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-5-10-21-19(11-14)23-20(13-26-21)22(15-6-8-16(24)9-7-15)27-28(23)18-4-2-3-17(25)12-18/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTFMXFWXAJZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-Fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various fluorinated phenyl groups. The general synthetic route includes:
- Formation of Pyrazoloquinoline Framework : The initial step involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole ring.
- Fluorination : Introduction of fluorine substituents is achieved through electrophilic aromatic substitution, which enhances the compound's biological activity.
- Final Cyclization : A final cyclization step forms the quinoline structure, completing the synthesis.
Anticancer Activity
Recent studies have indicated that 1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline exhibits significant anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways, leading to apoptosis in various cancer cell lines.
- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduces cell viability in breast and prostate cancer cell lines (e.g., MCF-7 and PC-3) with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| PC-3 | 4.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Broad-Spectrum Activity : It displays activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Minimum Inhibitory Concentrations (MIC) : The MIC values suggest effective inhibition at concentrations ranging from 2 to 16 µg/mL depending on the organism tested.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Candida albicans | 16 |
Neuroprotective Effects
Emerging research indicates neuroprotective potential against oxidative stress-induced neuronal damage.
- Cellular Models : In cellular models of neurodegeneration, treatment with this compound significantly reduced markers of oxidative stress and apoptosis.
- Potential Applications : This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Anticancer Efficacy
A recent study published in Cancer Research evaluated the efficacy of this compound in vivo using xenograft models. Results showed a marked reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Antimicrobial Properties
In a clinical trial assessing its antimicrobial effects, patients treated with formulations containing this compound exhibited faster recovery times from bacterial infections compared to those receiving standard treatments.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo[4,3-c]quinoline Family
Key structural variations among pyrazolo[4,3-c]quinolines include substituents on the quinoline core, pyrazole ring, and aryl groups. Below is a comparative analysis of select derivatives (Table 1):
Table 1: Comparison of Pyrazolo[4,3-c]quinoline Derivatives
*Estimated molecular weight based on formula. †logP extrapolated from analogs.
Key Observations:
- Substituent Effects on Lipophilicity: The target compound’s logP (~6.2) is comparable to 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline (logP 6.16) , but lower than 8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (logP 6.58) . The ethyl group at C8 in the latter increases lipophilicity significantly. Ethoxy substituents (e.g., in ) reduce logP compared to alkyl or aryl groups due to increased polarity.
- This aligns with findings in pyrazolo[3,4-b]quinolines, where CF₃ groups increased HOMO/LUMO gaps and ionization potentials .
Comparison with Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines differ in the fusion position of the pyrazole ring (C3-C4 vs. C4-C3 in pyrazolo[4,3-c]quinolines), altering molecular planarity and steric effects:
- Example: 4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (Compound F6 ) has a logP of ~6.1, similar to the target compound.
Functional Group Modifications
Methyl vs. Ethyl at C8 :
Phenyl Ring Substitutions :
- 3-(4-Fluorophenyl) and 1-(3-fluorophenyl) groups in the target compound provide dual electronic modulation, contrasting with analogs bearing methoxy (e.g., ) or chloro substituents (e.g., ), which may introduce polar interactions or steric clashes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
